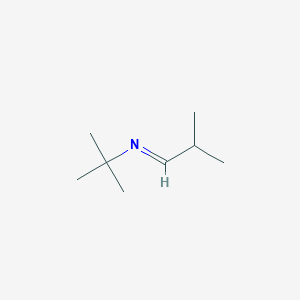

2-Methyl-N-tert-butylpropan-1-imine

Description

2-Methyl-N-tert-butylpropan-1-imine is an imine compound characterized by a propylidene backbone (C=N bond) substituted with a methyl group at the second carbon and a tert-butyl group attached to the nitrogen. Imines are pivotal intermediates in organic synthesis, often utilized in cycloadditions, hydrolysis reactions, and as ligands in coordination chemistry.

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

N-tert-butyl-2-methylpropan-1-imine |

InChI |

InChI=1S/C8H17N/c1-7(2)6-9-8(3,4)5/h6-7H,1-5H3 |

InChI Key |

KLUWMRAQLXQISC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=NC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

The following table summarizes key structural distinctions:

| Compound Name | Molecular Formula | Functional Group | Key Substituents | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2-Methyl-N-tert-butylpropan-1-imine | C₈H₁₇N | Imine | tert-Butyl, 2-methyl | Not provided | 127.23* |

| N-tert-Butyl-2,2-dimethylpropane-1-imine | C₉H₁₉N | Imine | tert-Butyl, 2,2-dimethyl | 1432-48-0 | 141.26* |

| N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) | C₁₀H₁₅N | Amine | Phenyl, methyl | - | 149.24* |

| N-(5-Bromo-3-methyl-2-pyridinyl)-N-tert-butylamine | C₁₀H₁₅BrN₂ | Amine | tert-Butyl, bromo, pyridinyl | 1220018-82-5 | 243.15 |

*Calculated based on molecular formulas.

Key Observations:

- Functional Groups : The target compound and N-tert-butyl-2,2-dimethylpropane-1-imine share the imine functional group (C=N), whereas Phenpromethamine and the pyridinyl derivative are amines (C-N). Imines are more electrophilic, enabling participation in reactions like nucleophilic additions, while amines are nucleophilic .

- Phenyl and pyridinyl groups ( and ) enhance lipophilicity and enable π-π interactions, influencing solubility and biological activity . The bromine atom in the pyridinyl derivative () provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura), common in pharmaceutical synthesis .

Physicochemical Properties and Reactivity

Boiling Points and Solubility :

- Imines generally exhibit lower boiling points than amines of comparable molecular weight due to reduced hydrogen bonding. However, bulky substituents (e.g., tert-butyl) increase molecular weight and surface area, raising boiling points .

- Phenpromethamine’s phenyl group enhances lipid solubility, favoring blood-brain barrier penetration, consistent with its stimulant properties .

- The brominated pyridinyl amine () has a high molecular weight (243.15 g/mol) and likely elevated boiling point due to bromine’s polarizability .

Reactivity :

- Imines undergo hydrolysis to form ketones and amines under acidic or aqueous conditions. The tert-butyl group may stabilize the intermediate via steric protection .

- Phenpromethamine’s secondary amine group participates in salt formation and redox reactions, typical of amphetamine analogs .

- The bromine in the pyridinyl derivative facilitates halogen-exchange reactions, making it valuable in medicinal chemistry .

Analytical Characterization

- Mass Spectrometry : Phenpromethamine was analyzed using a Q Exactive Plus Orbitrap with electrospray ionization (ESI), yielding high-resolution MS/MS spectra . Similar advanced techniques (e.g., HRMS, NMR) are applicable to imines for structural elucidation.

- Spectroscopy : Imines exhibit characteristic IR stretches for C=N bonds (~1650 cm⁻¹) and distinct ¹H NMR signals for tert-butyl groups (δ ~1.2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.